An In-depth Technical Guide to the Chemical Properties of Calcium Dodecanoate
An In-depth Technical Guide to the Chemical Properties of Calcium Dodecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium dodecanoate, also known as calcium laurate, is the calcium salt of dodecanoic acid (lauric acid). It is a white, powdery solid with a wide range of applications in the pharmaceutical, cosmetic, and food industries.[1] In pharmaceutical formulations, it is primarily used as a lubricant, emulsifier, and stabilizer.[1] Its biocompatibility and specific physical properties make it a valuable excipient in drug development. This guide provides a comprehensive overview of the chemical properties of calcium dodecanoate, including detailed experimental protocols for its synthesis and analysis, and a discussion of its biological activities.
Chemical and Physical Properties
Calcium dodecanoate is a coordination compound consisting of a central calcium ion (Ca²⁺) ionically bonded to two dodecanoate anions (C₁₂H₂₃O₂⁻).
Quantitative Data
The key chemical and physical properties of calcium dodecanoate are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₂₄H₄₆CaO₄ | [1][2] |
| Molecular Weight | 438.70 g/mol | [1][2] |
| CAS Number | 4696-56-4 | [1][2] |
| Appearance | White, powdery solid | [1] |
| Melting Point | ~182 °C (decomposes) | |
| Solubility | Sparingly soluble in water. Soluble in hot organic solvents. | |
| Density | Approximately 1.02 g/cm³ |
Experimental Protocols
Synthesis of Calcium Dodecanoate via Neutralization Reaction
This protocol describes the synthesis of calcium dodecanoate by the direct neutralization of lauric acid with calcium hydroxide. This method is straightforward and yields a high-purity product.
Materials:
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Lauric acid (Dodecanoic acid, C₁₂H₂₄O₂)
-
Calcium hydroxide (Ca(OH)₂)
-
Ethanol (95%)
-
Deionized water
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Beakers
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Magnetic stirrer with heating plate
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Stir bar
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Buchner funnel and flask
-
Filter paper
-
Drying oven
Procedure:
-
Dissolution of Lauric Acid: In a 500 mL beaker, dissolve 40.0 g (0.2 mol) of lauric acid in 200 mL of 95% ethanol. Heat the mixture gently to approximately 60°C while stirring to ensure complete dissolution.
-
Preparation of Calcium Hydroxide Slurry: In a separate 250 mL beaker, prepare a slurry of 7.41 g (0.1 mol) of calcium hydroxide in 100 mL of deionized water.
-
Neutralization Reaction: Slowly add the calcium hydroxide slurry to the ethanolic solution of lauric acid while maintaining the temperature at 60°C and stirring vigorously. A white precipitate of calcium dodecanoate will form immediately.
-
Reaction Completion: Continue stirring the mixture at 60°C for 2 hours to ensure the reaction goes to completion.
-
Filtration: Allow the mixture to cool to room temperature. Collect the white precipitate by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the precipitate on the filter paper three times with 50 mL of deionized water to remove any unreacted starting materials and soluble byproducts. Follow this with a wash of 50 mL of cold ethanol to remove excess water and aid in drying.
-
Drying: Transfer the filtered cake to a watch glass and dry in an oven at 80°C for 12 hours or until a constant weight is achieved.
-
Characterization: The final product should be a fine, white powder. The yield and purity can be determined using the analytical techniques described below.
Caption: Workflow for the synthesis of calcium dodecanoate via neutralization.
Analytical Characterization
FT-IR spectroscopy is used to identify the functional groups present in calcium dodecanoate and confirm the formation of the salt.
Sample Preparation:
-
Prepare a KBr pellet by mixing approximately 1 mg of the synthesized calcium dodecanoate with 100 mg of dry KBr powder.
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
Instrument Parameters:
-
Spectrometer: A standard FT-IR spectrometer.
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Spectral Range: 4000 - 400 cm⁻¹
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Resolution: 4 cm⁻¹
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Number of Scans: 32
Expected Results:
-
The disappearance of the broad O-H stretching band of the carboxylic acid dimer (around 3000 cm⁻¹) and the C=O stretching band of the carboxylic acid (around 1700 cm⁻¹).[3]
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The appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻) at approximately 1578 cm⁻¹ and 1420 cm⁻¹, respectively. The separation between these two peaks is indicative of the coordination mode of the carboxylate group with the metal ion.
-
The presence of C-H stretching vibrations of the alkyl chain in the region of 2850-2960 cm⁻¹.[3]
TGA is used to evaluate the thermal stability and decomposition profile of calcium dodecanoate.
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried calcium dodecanoate powder into an alumina crucible.
Instrument Parameters:
-
Thermogravimetric Analyzer: A standard TGA instrument.
-
Temperature Range: 25°C to 600°C
-
Heating Rate: 10°C/min
-
Atmosphere: Nitrogen, with a flow rate of 20 mL/min
Expected Results:
-
The TGA curve will show the mass of the sample as a function of temperature.
-
Calcium dodecanoate is expected to be thermally stable up to approximately 350-400°C.
-
Above this temperature, a significant weight loss will be observed, corresponding to the decomposition of the compound. The final residue is typically calcium carbonate (CaCO₃) or calcium oxide (CaO) depending on the final temperature and atmosphere.
PXRD is used to determine the crystalline structure of the synthesized calcium dodecanoate.
Sample Preparation:
-
The dried powder of calcium dodecanoate is gently packed into a sample holder. Ensure a flat and even surface.
Instrument Parameters:
-
Diffractometer: A standard powder X-ray diffractometer.
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Scan Range (2θ): 5° to 50°
-
Step Size: 0.02°
-
Scan Speed: 2°/min
Expected Results:
-
The diffractogram will show a series of peaks at specific 2θ angles, which are characteristic of the crystalline structure of calcium dodecanoate.
-
The positions and intensities of the diffraction peaks can be compared with literature data or databases (e.g., ICDD) to confirm the identity and phase purity of the synthesized product. The pattern is expected to show sharp peaks, indicating a well-ordered crystalline material.[3][4]
Biological Activity and Signaling Pathways
Calcium dodecanoate does not have a direct, specific signaling pathway that it activates or inhibits as an intact molecule. Instead, its biological effects are primarily attributed to its dissociation into its constituent ions in an aqueous environment: calcium ions (Ca²⁺) and dodecanoate (laurate) anions.
Bactericidal Action of Dodecanoate (Lauric Acid)
The dodecanoate anion, the conjugate base of lauric acid, is known to possess significant bactericidal properties, particularly against Gram-positive bacteria.[5][6] The primary mechanism of action is the disruption of the bacterial cell membrane.
Mechanism:
-
Intercalation: The hydrophobic alkyl chain of the dodecanoate anion intercalates into the lipid bilayer of the bacterial cell membrane.
-
Membrane Disruption: This intercalation disrupts the ordered structure of the lipid bilayer, increasing its fluidity and permeability.[7]
-
Leakage of Cellular Contents: The compromised membrane integrity leads to the leakage of essential intracellular components, such as ions and metabolites.[8]
-
Inhibition of Cellular Processes: The disruption of the membrane potential and the loss of cellular contents inhibit vital cellular processes, ultimately leading to bacterial cell death.
References
- 1. nbinno.com [nbinno.com]
- 2. Calcium Laurate | C24H46CaO4 | CID 9911040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and X-ray diffraction study of calcium salts of some carboxylic acidsa) | Powder Diffraction | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aclr.com.es [aclr.com.es]
- 7. Antibacterial Activity and Mechanism of Lauric Acid Against Staphylococcus aureus and Its Application in Infectious Cooked Chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
